molecular formula C22H24N6O B14983525 5-[(Benzylamino)methyl]-2-{[(4-ethylphenyl)methyl]amino}-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

5-[(Benzylamino)methyl]-2-{[(4-ethylphenyl)methyl]amino}-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

Cat. No.: B14983525
M. Wt: 388.5 g/mol
InChI Key: PAWBAUIXKSTNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8). This compound has shown significant promise in the field of cancer research, particularly in the treatment of metastatic colorectal cancer (mCRC). FDW028 works by inhibiting the core fucosylation of proteins, a process that is often upregulated in various malignancies .

Preparation Methods

The synthesis of FDW028 involves several steps, starting with the preparation of the core triazolopyrimidine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

FDW028 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Reagents: Various solvents like dimethyl sulfoxide (DMSO) and reagents for cyclization and substitution reactions.

    Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations.

The major products formed from these reactions include defucosylated glycoproteins and degraded protein fragments.

Scientific Research Applications

FDW028 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

FDW028 exerts its effects by inhibiting fucosyltransferase 8 (FUT8), an enzyme responsible for the core fucosylation of glycoproteins. The inhibition of FUT8 leads to the defucosylation of proteins, which in turn triggers their degradation through the chaperone-mediated autophagy (CMA) pathway. Specifically, FDW028 promotes the binding of heat shock protein family A member 8 (HSC70) to the immune checkpoint molecule B7-H3, leading to its lysosomal degradation .

Comparison with Similar Compounds

FDW028 is unique in its high selectivity and potency as an inhibitor of fucosyltransferase 8. Similar compounds include:

FDW028 stands out due to its specific targeting of FUT8 and its potent anti-tumor activity, making it a valuable tool in cancer research .

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

5-[(benzylamino)methyl]-2-[(4-ethylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C22H24N6O/c1-2-16-8-10-18(11-9-16)14-24-21-26-22-25-19(12-20(29)28(22)27-21)15-23-13-17-6-4-3-5-7-17/h3-12,23H,2,13-15H2,1H3,(H2,24,25,26,27)

InChI Key

PAWBAUIXKSTNNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=NC3=NC(=CC(=O)N3N2)CNCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.